molecular formula C30H56N2O6Si2 B2920994 Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate CAS No. 2102412-60-0

Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate

Cat. No.: B2920994
CAS No.: 2102412-60-0
M. Wt: 596.956
InChI Key: XNRRHIWFHLIJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate is a chemical compound with the CAS Number: 2102412-60-0 . It has a molecular weight of 596.96 and its molecular formula is C30H56N2O6Si2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H56N2O6Si2/c1-28(2,3)38-27(34)32(20-19-31-26(33)35-21-24-17-15-14-16-18-24)25(22-36-39(10,11)29(4,5)6)23-37-40(12,13)30(7,8)9/h14-18,25H,19-23H2,1-13H3,(H,31,33) . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.

Scientific Research Applications

Metalation and Alkylation Studies

Research by Sieburth, Somers, and O'hare (1996) delved into the metalation and alkylation reactions involving tert-butyl carbamate derivatives of aminomethyltrialkylsilanes. They explored the compound's ability to undergo rapid metalation followed by efficient reactions with various electrophiles. This study highlights the compound's utility in preparing α-functionalized α-amino silanes, pivotal in synthesizing complex organic molecules (Sieburth, Somers, & O'hare, 1996).

Aminohydroxylation Reaction

Harris et al. (2011) prepared tert-butyl and other carbamates as nitrogen source reagents for the intermolecular Sharpless aminohydroxylation reaction and its asymmetric variant. Their work demonstrated the effectiveness of these reagents in facilitating base-free reactions, showcasing the compound's role in synthetic organic chemistry, particularly in enhancing reaction conditions for the synthesis of various organic products (Harris, Mee, Furneaux, Gainsford, & Luxenburger, 2011).

Synthesis and Reaction of Silyl Carbamates

A study by Sakaitani and Ohfune (1990) on the synthesis and reactions of silyl carbamates, including those derived from tert-butyl carbamate, showcased the chemoselective transformation of amino protecting groups. This research underlines the compound's utility in modifying amino groups, essential in peptide synthesis and the preparation of various organic molecules with specific functional groups (Sakaitani & Ohfune, 1990).

Preparation of Protected 1,2-Amino Alcohols

Research by Tang, Volkman, and Ellman (2001) explored the use of tert-butanesulfinyl aldimines and ketimines, with the tert-butyl group playing a crucial role, in the synthesis of protected 1,2-amino alcohols. This work contributes to the field of asymmetric synthesis, offering pathways to produce chiral molecules that are significant in pharmaceuticals and materials science (Tang, Volkman, & Ellman, 2001).

Degradation and Environmental Fate of Oxygenates

Fayolle, Vandecasteele, and Monot (2001) investigated the microbial degradation and environmental fate of oxygenates, including methyl tert-butyl ether (MTBE), highlighting the compound's relevance in environmental science. Although not directly about tert-butyl carbamates, this research contextualizes the broader chemical family's environmental interactions and degradation pathways, pertinent in assessing the ecological impact of such compounds (Fayolle, Vandecasteele, & Monot, 2001).

Properties

IUPAC Name

tert-butyl N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56N2O6Si2/c1-28(2,3)38-27(34)32(20-19-31-26(33)35-21-24-17-15-14-16-18-24)25(22-36-39(10,11)29(4,5)6)23-37-40(12,13)30(7,8)9/h14-18,25H,19-23H2,1-13H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRHIWFHLIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)C(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.